molecular formula C15H15N3O B14612375 Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]- CAS No. 59592-32-4

Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-

Cat. No.: B14612375
CAS No.: 59592-32-4
M. Wt: 253.30 g/mol
InChI Key: JADRDLCJAMHPII-LBPRGKRZSA-N
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Description

4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol is a complex organic compound that features a benzimidazole ring fused to an ethylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol typically involves the oxidative condensation of p-nitrobenzaldehyde and 1,2-phenylenediamine in dimethylformamide (DMF) and nitrobenzene, followed by the reduction of the nitro group using sodium borohydride (NaBH4) in methanol (CH3OH) in the presence of copper chloride (CuCl) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, methanol, ethanol.

    Substitution: Alkyl halides, solvents like DMF or DMSO.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its antimicrobial, antiparasitic, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

  • 2-(4-Aminophenyl)benzimidazole
  • 2-(1H-benzimidazol-2-yl)aniline
  • 2-(1H-benzimidazol-2-yl)-1-phenylethanamine

Comparison: 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties .

Properties

CAS No.

59592-32-4

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol

InChI

InChI=1S/C15H15N3O/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15/h1-8,12,19H,9,16H2,(H,17,18)/t12-/m0/s1

InChI Key

JADRDLCJAMHPII-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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